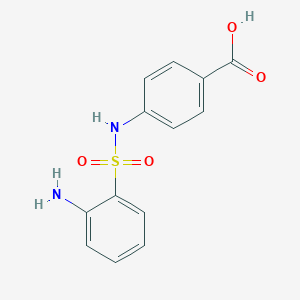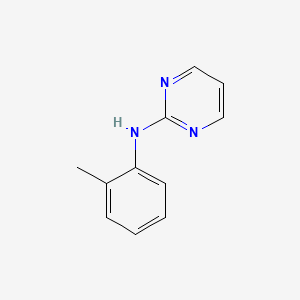![molecular formula C15H15N3O5S2 B6522695 N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide CAS No. 951898-14-9](/img/structure/B6522695.png)
N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic ring structure found in many important natural and synthetic compounds . The compound also contains a thiazolidine ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and thiazolidine rings would contribute to the rigidity of the molecule, while the sulfonamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure. The pyridine ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The thiazolidine ring can participate in a variety of reactions, depending on the presence and position of substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific structure. These properties could be predicted using computational chemistry methods or determined experimentally .Applications De Recherche Scientifique
Non-Linear Optics
VU0640794-1 has been investigated for its potential use in non-linear optics. Researchers have explored its arrangement within layered structures, such as zirconium 4-sulfophenylphosphonate. Calculations revealed a dense network of hydrogen bonds connecting water molecules and the compound in the interlayer space. Additionally, the dipole moments of VU0640794-1 and its derivatives (3-methyl and 3-nitro forms) were calculated, highlighting their suitability for non-linear optical applications .
Leukemia Treatment
While not widely studied, VU0640794-1 shows promise as a therapeutic agent for leukemia. Its unique structure and interactions with cellular components may contribute to inhibiting tyrosine kinases, which play a crucial role in cancer progression .
Alzheimer’s Disease Research
In the context of Alzheimer’s disease (AD), VU0640794-1 derivatives have been explored. For instance, N-(6-methylpyridin-2-yl)quinolin-2-amine demonstrated binding affinity to aggregated tau proteins associated with AD. This finding suggests potential applications in tau imaging for early diagnosis and monitoring .
Organic Electronics
Given its π-conjugated system, VU0640794-1 could find applications in organic electronics. Researchers have investigated its incorporation into polymeric matrices or layered inorganic compounds. These materials may enhance electro-optic activity, making them relevant for optoelectronic devices .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(pyridin-4-ylmethyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c19-15-7-10-24(20,21)18(15)13-1-3-14(4-2-13)25(22,23)17-11-12-5-8-16-9-6-12/h1-6,8-9,17H,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDHAASMQZZOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one](/img/structure/B6522616.png)
![2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6522619.png)
![N-butyl-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B6522623.png)
![2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6522628.png)
![2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6522635.png)
![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6522638.png)
![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6522639.png)
![1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6522652.png)

![11-[4-(difluoromethoxy)phenyl]-10-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6522671.png)


![2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/structure/B6522684.png)
![N-[(pyridin-2-yl)methyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide](/img/structure/B6522690.png)